Histamine H3 Receptor Binding Affinity
In a direct binding assay, N‑Neopentylbut‑3‑yn‑1‑amine demonstrated high affinity for the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM [1]. This value indicates potent binding to this G-protein coupled receptor, a key target for neurological and sleep disorders.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | N/A (Absolute affinity value) |
| Quantified Difference | N/A |
| Conditions | Binding affinity assay against human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 minutes using a furimazine substrate-based BRET assay. |
Why This Matters
This sub-nanomolar affinity establishes N‑Neopentylbut‑3‑yn‑1‑amine as a potent H3R binder, which is a critical data point for drug discovery programs targeting this receptor and differentiates it from compounds with lower or unreported affinity.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity data for N-Neopentylbut-3-yn-1-amine at human H3R. Accessed 2024. URL: https://ww.bindingdb.org View Source
